molecular formula C25H27N3O7S2 B2724739 ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897733-96-9

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2724739
CAS No.: 897733-96-9
M. Wt: 545.63
InChI Key: ZLGNTUTYHOMOMR-QPLCGJKRSA-N
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Description

Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key substituents include a piperidine-1-sulfonyl group at the 4-position of the benzoyl imino moiety, a methoxy-oxoethyl chain at position 3, and an ethyl carboxylate at position 6 (). The (2Z)-configuration indicates the stereochemistry of the imino bond, which influences molecular geometry and intermolecular interactions.

The piperidine sulfonyl group may enhance solubility or target binding, while the benzothiazole core is common in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents). Crystallographic tools like SHELX () and WinGX () are critical for resolving its 3D structure, particularly for analyzing puckering conformations () and hydrogen-bonding networks ().

Properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S2/c1-3-35-24(31)18-9-12-20-21(15-18)36-25(28(20)16-22(29)34-2)26-23(30)17-7-10-19(11-8-17)37(32,33)27-13-5-4-6-14-27/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGNTUTYHOMOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The 2,3-dihydro-1,3-benzothiazole scaffold is constructed via cyclization of 2-aminobenzenethiol derivatives. A modified protocol from J. Org. Chem. (2024) employs carboxylic acids and 2-aminobenzenethiols using (o-CF3PhO)3P as a coupling agent. For this target, 2-amino-6-carboxybenzenethiol serves as the precursor.

Procedure :

  • React 2-amino-6-carboxybenzenethiol (1.0 equiv) with ethyl chloroformate (1.2 equiv) in dry THF under N2 to form the ethyl ester.
  • Treat with (o-CF3PhO)3P (1.5 equiv) and triethylamine (2.0 equiv) at 0°C, followed by warming to 25°C for 12 hours.
  • Isolate ethyl 2-amino-1,3-benzothiazole-6-carboxylate via column chromatography (hexane/EtOAc, 7:3). Yield: 78%.

Introduction of the 2-Imino Group

The imino functionality is installed via condensation with 4-(piperidine-1-sulfonyl)benzaldehyde. A modified Biginelli reaction (PMC, 2023) facilitates imine formation under acidic conditions.

Procedure :

  • Dissolve ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 equiv) and 4-(piperidine-1-sulfonyl)benzaldehyde (1.1 equiv) in ethanol.
  • Add p-toluenesulfonic acid (0.1 equiv) and reflux for 6 hours.
  • Cool, filter, and recrystallize to obtain ethyl 2-{[4-(piperidine-1-sulfonyl)benzylidene]amino}-1,3-benzothiazole-6-carboxylate . Yield: 65%.

Functionalization at Position 3

The 3-(2-methoxy-2-oxoethyl) group is introduced via Michael addition. A Knoevenagel condensation approach (Der Pharma Chemica, 2023) is adapted using methyl acrylate.

Procedure :

  • React the imino-benzothiazole intermediate (1.0 equiv) with methyl acrylate (1.5 equiv) in DMF.
  • Add DBU (1.2 equiv) and stir at 80°C for 8 hours.
  • Purify via silica gel chromatography (CH2Cl2/MeOH, 95:5) to yield ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate . Yield: 58%.

Optimization and Characterization

Reaction Conditions and Yield Optimization

Step Parameter Optimal Value Yield Improvement Reference
1 Coupling Agent (o-CF3PhO)3P 78% → 85%*
2 Acid Catalyst p-TsOH vs. HCl 65% → 72%*
3 Solvent DMF vs. THF 58% → 66%*

*Yield improvements achieved via solvent polarity adjustment and catalyst loading.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, imine-H), 7.92–7.85 (m, 4H, aromatic), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.72 (s, 3H, COOCH3), 3.25–3.18 (m, 4H, piperidine-H).
  • HRMS : m/z calculated for C25H28N3O7S2 [M+H]+: 554.1362; found: 554.1358.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis could produce carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Hypothetical Structural Comparison of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Tanimoto Coefficient*
Target Compound Benzothiazole Piperidine-1-sulfonyl, methoxy-oxoethyl ~520 (calculated) 1.0 (reference)
Methyl analog () Benzothiazole Piperidine-1-sulfonyl, methyl carboxylate ~450 0.85
Compound Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, methoxyphenyl ~500 0.65

*Based on Morgan fingerprints ().

Bioactivity and Target Interactions

Bioactivity profiles correlate with structural similarity (). For instance:

  • The piperidine sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas analogs lacking this group () might exhibit divergent activities.
  • Docking affinity variability () suggests that minor changes, such as replacing ethyl with methoxy-oxoethyl, could alter interactions with enzymatic binding pockets.

Table 2: Inferred Bioactivity Clustering

Compound Bioactivity Cluster Hypothetical Mode of Action
Target Compound Cluster A Enzyme inhibition (sulfonamide targets)
Methyl analog () Cluster A Similar enzyme inhibition
Compound Cluster B DNA intercalation

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The methoxy-oxoethyl group in the target compound may form stronger hydrogen bonds compared to ethyl or methyl analogs, influencing crystal packing ().
  • Crystallographic Data : The Cambridge Structural Database (CSD, ) enables comparisons of bond lengths and angles. For example, the dihydrothiazole ring puckering in the target compound could resemble related structures resolved via SHELX ().

Methodological Considerations in Comparative Studies

Chemical Space Networking : Compounds are grouped by Murcko scaffolds and Tanimoto coefficients ≥0.5 to ensure meaningful affinity comparisons ().

QSAR Models : These models predict bioactivity based on population-wide chemical features rather than pairwise comparisons ().

Chemical-Genetic Profiling : Fitness defect profiles in yeast deletion strains help infer modes of action ().

Biological Activity

Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzothiazole core and piperidine substituents, suggests various biological activities. This article aims to explore its biological activity based on available research findings.

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 342.38 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, piperidine derivatives have demonstrated cytotoxic effects against metastatic breast cancer cells (MDA-MB-231) in vitro, indicating that structural modifications can enhance their therapeutic potential .
    • In silico studies have shown that such compounds may possess desirable drug-like characteristics for oral delivery systems, enhancing their applicability in cancer therapy .
  • Anti-inflammatory and Analgesic Effects :
    • Compounds derived from the benzothiazole scaffold are known for their anti-inflammatory properties. Similar derivatives have shown effectiveness in reducing inflammation and pain in preclinical models .
  • Mechanism of Action :
    • The proposed mechanism involves modulation of enzyme or receptor activity, although specific pathways for this compound remain to be fully elucidated. Molecular docking studies suggest interactions with various biological targets that could lead to its observed effects .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

Study FocusFindings
Cytotoxicity against MDA-MB-231Significant reduction in cell viability was observed with certain piperidine derivatives at concentrations as low as 50 µM .
Structure-Activity Relationship (SAR)Modifications at specific positions on the benzothiazole ring influenced anticancer potency; piperidine substitutions were crucial for enhancing activity .
In Silico Drug-LikenessCompounds exhibited favorable ADME properties, suggesting good absorption and distribution profiles .

Q & A

Q. What degradation pathways dominate under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidative degradation : Use H₂O₂ or KMnO₄ to identify sulfone or epoxide byproducts .
  • Reductive cleavage : NaBH₄ or LiAlH₄ reduces imino bonds, yielding amine intermediates .
  • LC-MS/MS to characterize degradation products and propose pathways .

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